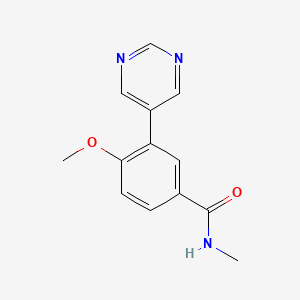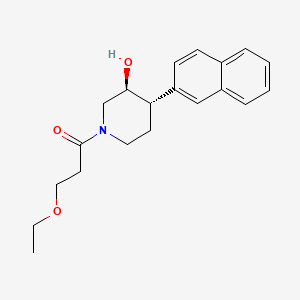![molecular formula C15H16ClN5O B4260708 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide](/img/structure/B4260708.png)
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide
Vue d'ensemble
Description
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide, also known as AC-93253, is a small molecule inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that plays a key role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Overexpression of CK2 has been linked to several types of cancer, making it an attractive target for cancer therapy.
Mécanisme D'action
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents CK2 from phosphorylating its downstream targets, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide has been shown to have other biochemical and physiological effects. For example, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide has been shown to inhibit the replication of the hepatitis C virus in vitro. 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide as a research tool is its specificity for CK2. This allows researchers to investigate the role of CK2 in various cellular processes without the confounding effects of off-target effects. However, one limitation of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide is its relatively low potency compared to other CK2 inhibitors. This can make it challenging to achieve complete inhibition of CK2 activity in some experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide. One area of interest is the development of more potent CK2 inhibitors based on the structure of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide. Another area of interest is the investigation of the role of CK2 in other diseases beyond cancer, such as inflammation and neurodegenerative disorders. Additionally, the use of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide as a tool to investigate the downstream targets of CK2 in various cellular processes could lead to new insights into the role of CK2 in health and disease.
Applications De Recherche Scientifique
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide inhibits the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer. In vivo studies have also demonstrated the efficacy of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide in reducing tumor growth in animal models of cancer.
Propriétés
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c1-9-4-14(17)21(20-9)8-15(22)18-7-12-6-10-5-11(16)2-3-13(10)19-12/h2-6,19H,7-8,17H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXVQRCRVHVTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4260632.png)
![5-(1,3-benzodioxol-4-ylmethyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4260644.png)
![4-chloro-2-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B4260650.png)
![1-(2-fluoro-5-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4260656.png)

![N-({1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4260679.png)
![N-(3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B4260683.png)

![2-{1-[(1-isonicotinoyl-3-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}-2-propanol trifluoroacetate (salt)](/img/structure/B4260696.png)
![{1-[2-(3-ethoxyphenoxy)ethyl]piperidin-4-yl}methanol](/img/structure/B4260701.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide](/img/structure/B4260713.png)
![2-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B4260714.png)

![1-(2,3-dihydro-1H-inden-2-yl)-N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-N-methyl-3-piperidinamine](/img/structure/B4260722.png)